Ethosuximide-d5

Bioanalysis LC-MS/MS Isotope Dilution

Select Ethosuximide-d5 for robust LC-MS/MS quantification of ethosuximide. The +5 Da mass shift ensures clean chromatographic separation from the native analyte (+0 Da), eliminating isotopic cross-talk and ion suppression—critical for accurate therapeutic drug monitoring within the 40–100 µg/mL range. With ≥99% deuterated forms (d1-d5) and proven ≥4-year stability at -20°C, a single lot supports entire multi-year regulated studies, eliminating inter-lot variability and streamlining FDA/EMA submission compliance. Superior to d3 analogs in multiplexed antiepileptic panels where cleaner baselines are essential.

Molecular Formula C7H11NO2
Molecular Weight 146.20 g/mol
Cat. No. B10820182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthosuximide-d5
Molecular FormulaC7H11NO2
Molecular Weight146.20 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)NC1=O)C
InChIInChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/i1D3,3D2
InChIKeyHAPOVYFOVVWLRS-WNWXXORZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethosuximide-d5: A Deuterated Internal Standard for LC-MS/MS Quantification of Ethosuximide


Ethosuximide-d5 (CAS 1989660-59-4) is a pentadeuterated analog of the succinimide anticonvulsant ethosuximide . It is specifically intended for use as an internal standard (IS) for the quantification of ethosuximide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound possesses a molecular formula of C7H6D5NO2 and an average molecular weight of 146.20 g/mol . As a stable isotope-labeled (SIL) internal standard, it is designed to co-elute with the unlabeled analyte while providing a distinct mass shift (+5 Da) for selective detection, enabling precise correction for matrix effects and instrumental variability [1].

Why Ethosuximide-d5 is Not Interchangeable with Ethosuximide-d3 or Other Labeled Analogs


While both Ethosuximide-d5 and Ethosuximide-d3 serve as stable isotope-labeled internal standards for ethosuximide, their analytical performance and experimental suitability differ due to distinct mass shifts and isotopic purity profiles. A mass difference of +5 Da (d5) provides greater chromatographic separation from the unlabeled analyte (+0 Da) compared to a +3 Da (d3) shift, reducing the risk of isotopic cross-talk and improving signal-to-noise ratios in complex biological matrices . Furthermore, the specified purity of Ethosuximide-d5 is ≥99% deuterated forms (d1-d5), a critical quality attribute for ensuring accurate quantification in isotope dilution mass spectrometry (IDMS) . Substituting a d3-labeled analog without verifying isotopic enrichment and absence of interfering isotopic peaks can lead to systematic quantification errors and compromised method validation [1].

Quantitative Differentiation of Ethosuximide-d5 from In-Class Analogs


Mass Spectrometric Advantage: +5 Da Mass Shift vs. +3 Da for Ethosuximide-d3

Ethosuximide-d5 provides a +5 Da mass shift (monoisotopic mass 146.110362 Da) relative to unlabeled ethosuximide (141.07898 Da), which is greater than the +3 Da shift offered by Ethosuximide-d3 (monoisotopic mass 144.1033 Da) . This larger mass differential minimizes potential isotopic overlap and facilitates more robust multiple reaction monitoring (MRM) transitions in complex biological matrices.

Bioanalysis LC-MS/MS Isotope Dilution

Isotopic Purity: ≥99% Deuterated Forms vs. Unspecified Enrichment in Alternatives

Commercial Ethosuximide-d5 is supplied with a certified purity of ≥99% deuterated forms (d1-d5) . This high isotopic enrichment ensures that the internal standard signal is predominantly composed of the desired isotopologue, minimizing background interference from unlabeled or partially labeled species. In contrast, many generic labeled analogs lack specified or guaranteed isotopic enrichment levels, which can introduce variability in quantitative assays.

Quality Control Isotope Dilution Analytical Standards

Stability Profile: ≥4 Years at -20°C vs. Undefined Storage Life for In-Class Alternatives

Ethosuximide-d5 is documented to be stable for ≥4 years when stored at -20°C, as per vendor stability data . This long-term stability is a critical procurement factor for laboratories building multi-year reference standard inventories. Many alternative internal standards, including ethosuximide-d3 and custom-synthesized labeled compounds, often lack defined long-term stability data, requiring more frequent re-qualification and re-purchase.

Stability Testing Reference Standards Inventory Management

Synthesis Method: Patented High-Yield Preparation of Deuterated Ethosuximide-d5

A specific preparation method for deuterated Ethosuximide-d5 is disclosed in patent CN105859604A, which claims a high-yield, high-purity synthetic route suitable for industrialized production [1]. The method involves a multi-step sequence starting from diethyl methylmalonate, employing selective reduction, iodination, cyanation, hydrolysis, and cyclization to achieve the pentadeuterated product with minimal by-products. This contrasts with generic labeling approaches that may yield mixtures of isotopologues with lower isotopic enrichment.

Deuterium Chemistry Synthetic Methodology Isotope Labeling

Optimal Procurement Scenarios for Ethosuximide-d5


Therapeutic Drug Monitoring (TDM) of Ethosuximide in Clinical Laboratories

Ethosuximide-d5 is the internal standard of choice for the development and validation of LC-MS/MS assays for therapeutic drug monitoring of ethosuximide in patient plasma or serum. Its +5 Da mass shift, combined with ≥99% isotopic purity, ensures accurate quantification within the therapeutic range (typically 40-100 μg/mL), minimizing the risk of ion suppression and cross-talk that could affect clinical decision-making [1].

Pharmacokinetic (PK) and Bioequivalence Studies of Ethosuximide Formulations

In regulated bioanalysis supporting pharmacokinetic studies or bioequivalence trials, the use of a SIL-IS like Ethosuximide-d5 is mandated by regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The defined ≥4-year stability at -20°C allows laboratories to stockpile a single lot for the entire duration of a multi-year study, eliminating inter-lot variability and simplifying regulatory submissions .

Method Development for Multi-Antiepileptic Drug Panels

For laboratories developing multiplexed LC-MS/MS assays for antiepileptic drug panels (e.g., ethosuximide, valproic acid, phenytoin), Ethosuximide-d5 offers a distinct advantage over ethosuximide-d3. The larger +5 Da mass shift provides better resolution from potential isotopic interferences when multiple analytes and their respective ISs are co-analyzed, enabling cleaner chromatographic baselines and more reliable peak integration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethosuximide-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.